molecular formula C13H12N2 B11899916 1-Methyl-3-(1H-pyrrol-2-yl)-1H-indole CAS No. 86107-21-3

1-Methyl-3-(1H-pyrrol-2-yl)-1H-indole

Katalognummer: B11899916
CAS-Nummer: 86107-21-3
Molekulargewicht: 196.25 g/mol
InChI-Schlüssel: BVJJAEVXXFNWRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-3-(1H-pyrrol-2-yl)-1H-indole is a heterocyclic compound that features both an indole and a pyrrole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(1H-pyrrol-2-yl)-1H-indole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-methylindole with 2-pyrrolecarboxaldehyde in the presence of a base can yield the desired compound. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-3-(1H-pyrrol-2-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced indole and pyrrole derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

1-Methyl-3-(1H-pyrrol-2-yl)-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of 1-Methyl-3-(1H-pyrrol-2-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into active sites of proteins, influencing biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

  • 2-Methyl-3-(1H-pyrrol-1-yl)aniline
  • 3-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline
  • 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine

Comparison: 1-Methyl-3-(1H-pyrrol-2-yl)-1H-indole stands out due to its dual indole and pyrrole rings, which confer unique electronic and steric properties. This makes it particularly versatile in various chemical reactions and applications compared to its analogs, which may lack one of these rings or have different substituents affecting their reactivity and functionality.

Eigenschaften

CAS-Nummer

86107-21-3

Molekularformel

C13H12N2

Molekulargewicht

196.25 g/mol

IUPAC-Name

1-methyl-3-(1H-pyrrol-2-yl)indole

InChI

InChI=1S/C13H12N2/c1-15-9-11(12-6-4-8-14-12)10-5-2-3-7-13(10)15/h2-9,14H,1H3

InChI-Schlüssel

BVJJAEVXXFNWRY-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C2=CC=CC=C21)C3=CC=CN3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.